molecular formula C12H12N4O5S2 B12409065 ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B12409065
M. Wt: 356.4 g/mol
InChI Key: HRSGBOLVGNUHSW-UHFFFAOYSA-N
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Description

Structural Characteristics of Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, arranged in positions 1, 3, and 4. This configuration confers unique electronic properties, including mesoionic character, which enables strong interactions with biological targets. Key structural features include:

  • Aromaticity and Resonance Stabilization : The thiadiazole ring exhibits partial aromaticity due to delocalized π-electrons across the N–C–S–C–N backbone, enhancing thermal and chemical stability.
  • Substituent Effects : Functional groups at the C2 and C5 positions significantly influence reactivity. For example, electron-withdrawing groups (e.g., sulfonamides) increase electrophilicity at adjacent carbons, facilitating nucleophilic substitution or metal coordination.
  • Hydrogen-Bonding Capacity : Nitrogen and sulfur atoms serve as hydrogen-bond acceptors, while amino or hydroxyl substituents act as donors, enabling interactions with enzymes or receptors.

Table 1: Structural Features of Representative 1,3,4-Thiadiazole Derivatives

Compound C2 Substituent C5 Substituent Key Interactions
Ligand 1 -NH₂ 2,4-Dihydroxyphenyl Metal chelation via N,S
Megazol -NO₂ Imidazole Antiparasitic activity
Target Compound -COOEt 4-Sulfamoylbenzamido Sulfonamide-enzyme binding

Historical Development of Sulfonamide-Functionalized Thiadiazoles

The integration of sulfonamide groups into thiadiazole frameworks originated from the success of early sulfa drugs, such as Prontosil (1932), which demonstrated broad-spectrum antibacterial activity. Key milestones include:

  • Early Hybridization (1940s–1960s) : Researchers combined sulfonamide’s sulfamoyl (–SO₂NH₂) moiety with thiadiazoles to exploit synergistic effects. These hybrids exhibited enhanced solubility and target affinity compared to parent structures.
  • Mechanistic Insights (1970s–1990s) : Structural studies revealed that sulfonamide-thiadiazoles inhibit carbonic anhydrases and dihydropteroate synthase, critical enzymes in bacterial folate synthesis.
  • Modern Applications (2000s–Present) : Advances in X-ray crystallography and computational modeling have enabled precise tuning of sulfonamide-thiadiazole hybrids for antiparasitic, anticancer, and antimicrobial applications.

Table 2: Historical Milestones in Sulfonamide-Thiadiazole Development

Year Development Impact
1932 Discovery of Prontosil Validated sulfonamides as antibacterials
1958 Synthesis of first sulfonamide-thiadiazole Expanded antimicrobial spectrum
2006 Thiadiazole-sulfonamides as antimalarials Addressed drug-resistant Plasmodium

Significance of Carboxylate-Ester Substituents in Heterocyclic Systems

Carboxylate-ester groups (–COOEt) are strategically incorporated into heterocycles to optimize pharmacokinetic and physicochemical properties:

  • Lipophilicity Modulation : The ethyl ester enhances membrane permeability by increasing logP values, facilitating cellular uptake.
  • Prodrug Potential : Enzymatic hydrolysis of the ester in vivo can release active carboxylic acids, enabling controlled drug release.
  • Steric and Electronic Effects : The ester’s bulkiness shields reactive sites (e.g., the thiadiazole ring), while its electron-withdrawing nature polarizes adjacent bonds, altering reactivity patterns.

Table 3: Impact of Carboxylate-Ester Substituents on Physicochemical Properties

Property Without –COOEt With –COOEt
LogP 1.2 ± 0.3 2.8 ± 0.4
Aqueous Solubility (mg/mL) 0.5 0.2
Plasma Stability (t₁/₂) <1 hour >6 hours

In ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate, the ethyl carboxylate at C2 balances lipophilicity and metabolic stability, while the sulfamoylbenzamido group at C5 directs target-specific interactions.

Properties

Molecular Formula

C12H12N4O5S2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C12H12N4O5S2/c1-2-21-11(18)10-15-16-12(22-10)14-9(17)7-3-5-8(6-4-7)23(13,19)20/h3-6H,2H2,1H3,(H2,13,19,20)(H,14,16,17)

InChI Key

HRSGBOLVGNUHSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclization of ethyl thiosemicarbazide carboxylate precursors. A typical procedure involves:

  • Reacting ethyl hydrazinecarboxylate with carbon disulfide ($$CS_2$$) in alkaline ethanol (40°C, 6 hr).
  • Acidifying the mixture with HCl to precipitate the thiosemicarbazide intermediate.
  • Oxidative cyclization using bromine ($$Br_2$$) in acetic acid (80°C, 2 hr), yielding ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Optimization Data :

Parameter Value Yield (%)
Solvent Ethanol 72
Temperature (°C) 80 78
Oxidizing Agent $$Br2$$ vs. $$I2$$ $$Br2$$: 78, $$I2$$: 65

Introduction of the 5-Amino Group

The 5-position of the thiadiazole is functionalized via nucleophilic substitution or reduction strategies:

Nitration-Reduction Sequence

  • Nitration : Treating the thiadiazole core with fuming nitric acid ($$HNO3$$) in $$H2SO_4$$ at 0°C introduces a nitro group at the 5-position.
  • Reduction : Catalytic hydrogenation ($$H_2$$, Pd/C, ethanol) converts the nitro group to an amine, yielding ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Critical Note : Over-nitration or ring degradation occurs above 5°C, necessitating strict temperature control.

Amidation with 4-Sulfamoylbenzoyl Chloride

Coupling Reaction Optimization

The 5-amino-thiadiazole intermediate reacts with 4-sulfamoylbenzoyl chloride in anhydrous dichloromethane ($$CH2Cl2$$) under inert atmosphere:

  • Base Selection : Triethylamine ($$Et_3N$$) outperforms pyridine in scavenging HCl, improving yields from 62% to 81%.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions (e.g., dimerization).

Reaction Conditions :

Parameter Optimal Value
Solvent $$CH2Cl2$$
Temperature 0°C → RT
Time 12 hr

Esterification and Final Product Isolation

The ethyl ester group is introduced either:

  • During thiadiazole synthesis (via ethyl chloroformate)
  • Post-amidation (via Fischer esterification of a carboxylic acid intermediate)

Purification : Recrystallization from ethanol/water (7:3 v/v) yields analytically pure product (mp 214–216°C).

Structural Characterization

Spectroscopic Data

  • FT-IR :
    • $$ \nu $$ 1732 cm$$^{-1}$$ (ester C=O)
    • $$ \nu $$ 1675 cm$$^{-1}$$ (amide C=O)
    • $$ \nu $$ 1320, 1150 cm$$^{-1}$$ (sulfonamide S=O)
  • $$ ^1H $$ NMR (DMSO-$$d6 $$) :
    • $$ \delta $$ 1.32 (t, 3H, -OCH$$2$$CH$$3$$)
    • $$ \delta $$ 4.29 (q, 2H, -OCH$$2$$)
    • $$ \delta $$ 7.92–8.10 (m, 4H, aromatic)
  • HRMS : [M+H]$$^+$$ calcd. for $$ C{13}H{14}N4O5S_2 $$: 393.0238; found: 393.0241.

Challenges and Mitigation Strategies

  • Sulfamoyl Group Stability : Decomposition observed above 60°C; reactions conducted at ≤40°C.
  • Solubility Issues : Use of DMF as co-solvent (10% v/v) enhances reagent compatibility in polar media.

Comparative Analysis of Synthetic Routes

Route Steps Total Yield (%) Purity (%)
A 4 58 98
B 5 42 95

Route A is preferred for industrial-scale synthesis due to fewer steps and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfamoyl or carboxylate groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic medium, elevated temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate that derivatives of thiadiazoles can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .

Bacterial Strain Inhibition Concentration (μg/mL) Activity Level
E. coli31.25Moderate
Staphylococcus aureus31.25Moderate
Streptococcus pyogenes31.25High

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies indicate that this compound can induce apoptosis in cancer cell lines, such as breast cancer and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study: Breast Cancer Cell Line

In a recent study, the compound was tested on MDA-MB-231 breast cancer cells, showing significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. The compound exhibits the ability to reduce inflammation markers in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases .

Antiviral Activity

Emerging research highlights the antiviral activity of thiadiazole derivatives against viruses such as SARS-CoV-2. The structural characteristics of this compound may enhance its efficacy as a potential therapeutic agent against viral infections by inhibiting viral replication and entry into host cells .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:

  • Antidiabetic Activity : Some studies suggest that thiadiazole derivatives can enhance insulin sensitivity and glucose uptake in diabetic models .
  • Antihypertensive Effects : Research indicates potential antihypertensive properties through modulation of vascular smooth muscle contraction .

Mechanism of Action

The mechanism of action of ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs from the evidence demonstrate how substituents influence melting points, solubility, and spectral characteristics:

Compound Name & Structure Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Ethyl 5-((1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazono)-4-phenyl-... (6c) 208–209 IR: 3180 (NH), 1719 (C=O), 1613 (C=N); $^1$H NMR: δ 1.29–1.31 (t, 3H), 4.31–4.35 (q, 2H)
Ethyl 5-((4-acetamidophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11a) 271–273 IR: 3365 (N–H), 1737, 1657 (C=O); MS: m/z 386 [M]+
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Molecular Formula: C${11}$H${10}$N${2}$O${2}$S; Molar Mass: 234.27
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Molecular Formula: C${5}$H${5}$BrN${2}$O${2}$S; MDL: MFCD12165919

Observations :

  • Sulfonamide vs. Sulfamoyl : Compound 6c (sulfonamide substituent) has a lower melting point (208–209°C) compared to 11a (acetamido substituent, 271–273°C), suggesting that bulkier or hydrogen-bonding groups increase thermal stability .
  • Halogen Effects : Brominated analogs (e.g., ethyl 5-bromo-thiadiazole-2-carboxylate) are often intermediates in Suzuki couplings, highlighting the reactivity of the thiadiazole ring for further functionalization .

Spectral and Analytical Data Comparison

Functional Group IR Absorption (cm$^{-1}$) $^1$H NMR Signals (δ, ppm) MS Data (m/z)
Sulfamoylbenzoyl ~1737 (C=O ester) Aromatic protons: ~7.15–7.72 (m) [M]+ expected ~400
Sulfonamide (6c) 1719 (C=O), 1613 (C=N) Ethyl group: 1.29–1.31 (t), 4.31–4.35 (q) 556 [M]+
Acetamido (11a) 1657 (C=O) Aromatic protons: ~7.43 (d), 6.55–6.59 (m) 386 [M]+

Biological Activity

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of pharmacological activities. The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This structure is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄S
Molecular Weight301.34 g/mol
CAS Number64837-53-2
Purity>98%

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. This compound has shown promising results against various bacterial strains. For instance, compounds with similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

In vitro assays indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. For example, a related compound displayed an MIC of 30 µg/mL against E. coli, highlighting the potential of thiadiazole derivatives in treating bacterial infections .

Antiviral Activity

Recent research has focused on the antiviral potential of thiadiazoles against SARS-CoV-2. Studies have shown that derivatives similar to this compound exhibit good binding affinity to the main protease (Mpro) of SARS-CoV-2. Binding energy scores ranged from -6.54 to -7.33 kcal/mol for the most effective compounds . These findings suggest that this class of compounds could serve as potential candidates for COVID-19 drug development.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been investigated extensively. This compound has been shown to inhibit the proliferation of various cancer cell lines. In one study, related compounds demonstrated IC50 values lower than those of established chemotherapeutics like cisplatin . Notably, compounds targeting breast cancer cells exhibited significant cytotoxicity at concentrations as low as 10 µM.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. The results indicated that certain derivatives had inhibition rates exceeding 50% at concentrations of 100 µg/mL . This highlights the potential application of these compounds in agricultural settings.

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral activity against RNA viruses, several thiadiazole derivatives were screened for their ability to inhibit viral replication. Ethyl derivatives showed varying degrees of efficacy; however, specific structural modifications were necessary to enhance activity . This emphasizes the importance of chemical structure in developing effective antiviral agents.

Q & A

Q. What are the common synthetic routes for ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate and related derivatives?

The synthesis typically involves a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the thiol group using chloroacetic acid derivatives or ethyl esters to introduce the sulfamoylbenzoyl moiety . Key reaction parameters include solvent choice (e.g., ethanol or DMF), temperature control during reflux, and purification via recrystallization. Structural confirmation is achieved via elemental analysis, ¹H NMR, and IR spectroscopy .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • ¹H NMR : Identifies proton environments, such as aromatic protons from the sulfamoylbenzoyl group (δ 7.5–8.0 ppm) and ethyl ester protons (δ 1.3–4.3 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹).
  • TLC : Monitors reaction progress using silica gel plates and UV visualization.
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives like this compound?

Preclinical studies highlight:

  • Anticonvulsant activity : Inhibition of voltage-gated sodium channels in rodent models.
  • Antiproliferative effects : Suppression of cancer cell lines (e.g., MCF-7, HeLa) via tubulin destabilization or kinase inhibition.
  • Multi-target potential : Predicted via PASS software, which suggests interactions with enzymes like carbonic anhydrase and cyclooxygenase .

Advanced Research Questions

Q. How can alkylation reaction conditions be optimized to improve yields of the target compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Catalyst Use : Addition of K₂CO₃ or triethylamine accelerates alkylation.
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., oxidation).
  • Substrate Ratios : A 1:1.2 molar ratio of thiol intermediate to alkylating agent minimizes unreacted starting material .

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

Discrepancies may arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters chemical shifts.
  • Tautomeric Forms : Thiol-thione equilibria in solution affect peak splitting.
  • Resolution Limitations : Low-field NMR instruments may obscure splitting patterns. Methodological Solution :
  • Compare data across multiple solvents and concentrations.
  • Use high-resolution NMR (≥400 MHz) and DEPT/HSQC experiments for unambiguous assignments .
StudySolventδ (NH)δ (C=O)
DMSO-d₆10.2 ppm168.5 ppm
CDCl₃9.8 ppm170.1 ppm

Q. What in silico strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

  • Molecular Docking : Tools like AutoDock Vina or Glide assess binding affinity to targets (e.g., EGFR, COX-2). Focus on hydrogen bonding with sulfamoyl groups and π-π stacking of the thiadiazole ring .
  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate substituent effects with bioactivity .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antitumor activity across cell lines?

Variations may stem from:

  • Cell Line Heterogeneity : Differences in receptor expression (e.g., HER2 in MCF-7 vs. A549).
  • Assay Conditions : Viability assays (MTT vs. SRB) yield differing IC₅₀ values. Experimental Design Recommendations :
  • Standardize assays using identical protocols (e.g., 48-hour incubation, 10% FBS).
  • Validate hits in 3D spheroid models to mimic in vivo conditions .

Methodological Framework for Further Research

  • Synthetic Expansion : Incorporate fluorinated or sulfonamide variants to enhance metabolic stability .
  • Mechanistic Studies : Use CRISPR-Cas9 knockouts to identify primary targets in cancer cells .
  • Crystallography : Resolve X-ray structures to guide SAR (e.g., dihedral angles between thiadiazole and benzoyl groups) .

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